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molecular formula C10H12BrFO B1441390 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene CAS No. 944317-92-4

1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene

Cat. No. B1441390
M. Wt: 247.1 g/mol
InChI Key: CPPYOHQHPFTBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212118B2

Procedure details

2-fluoro-1-isopropyl-4-methoxybenzene (compound of formula 3, Scheme 3) (34.3 g, 0.204 mol) was dissolved in acetonitrile (400 mL). The solution was warmed to 35° C., and NBS (40 g, 0.225 mol) was added in a single solid addition. The reaction was maintained at 35° C. and was completed in 3-4 hours. The reaction was quenched with 2M Na2SO3 (40 mL, 0.08 mol). The resulting mixture was concentrated to ¼ of the total volume and diluted with water (400 mL) and petroleum ether (300 mL). The organic layer was cut and washed with water (300 mL), dried over Na2SO4 and filtered. The solvent was removed under reduced pressure to yield 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene (compound of formula 4, Scheme 3) as a slightly yellow oil (49.26 g, 98%). 1H NMR (CDCl3) δ 1.22 (d, J=6.9 Hz, 6H), 3.14 (sept., J=6.9 Hz, 1H), 3.85 (s, 3H), 6.60 (d, J=11.8 Hz, 1H), 7.37 (d, J=8.0 Hz, 1H).
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[CH:10]([CH3:12])[CH3:11].C1C(=O)N([Br:20])C(=O)C1.[O-]S([O-])=O.[Na+].[Na+]>C(#N)C>[Br:20][C:5]1[CH:4]=[C:3]([CH:10]([CH3:12])[CH3:11])[C:2]([F:1])=[CH:7][C:6]=1[O:8][CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
34.3 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)OC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)OC)C(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained at 35° C.
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with water (400 mL) and petroleum ether (300 mL)
WASH
Type
WASH
Details
washed with water (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3.5 (± 0.5) h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)C(C)C)F)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 49.26 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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